Phenyl 4-formyl-2-methoxy-6-methylbenzoate Phenyl 4-formyl-2-methoxy-6-methylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15916676
InChI: InChI=1S/C16H14O4/c1-11-8-12(10-17)9-14(19-2)15(11)16(18)20-13-6-4-3-5-7-13/h3-10H,1-2H3
SMILES:
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol

Phenyl 4-formyl-2-methoxy-6-methylbenzoate

CAS No.:

Cat. No.: VC15916676

Molecular Formula: C16H14O4

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 4-formyl-2-methoxy-6-methylbenzoate -

Specification

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
IUPAC Name phenyl 4-formyl-2-methoxy-6-methylbenzoate
Standard InChI InChI=1S/C16H14O4/c1-11-8-12(10-17)9-14(19-2)15(11)16(18)20-13-6-4-3-5-7-13/h3-10H,1-2H3
Standard InChI Key RWMIQGDTZVRJKZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1C(=O)OC2=CC=CC=C2)OC)C=O

Introduction

Structural and Functional Analysis of Phenyl 4-Formyl-2-Methoxy-6-Methylbenzoate

Molecular Architecture

The compound’s structure (C₁₆H₁₄O₄) comprises a benzoate ester core with three distinct substituents:

  • Formyl group (-CHO) at position 4, imparting electrophilic reactivity for nucleophilic additions or condensations .

  • Methoxy group (-OCH₃) at position 2, enhancing electron density via resonance and steric effects .

  • Methyl group (-CH₃) at position 6, contributing to hydrophobic interactions and steric bulk .
    The phenyl ester group at position 1 further modifies solubility and stability, making the compound suitable for diverse synthetic applications.

Spectroscopic Properties

While direct spectroscopic data for this compound are absent, inferences can be drawn from analogs:

  • IR spectroscopy: Strong absorption bands near 1700 cm⁻¹ (ester C=O), 1680 cm⁻¹ (aldehyde C=O), and 1250 cm⁻¹ (C-O of methoxy) .

  • NMR:

    • ¹H NMR: Aldehyde proton resonance at δ 9.8–10.2 ppm; methoxy singlet at δ 3.8–4.0 ppm; aromatic protons split into complex multiplet patterns due to substituent effects .

    • ¹³C NMR: Carbonyl carbons (ester: ~165 ppm; aldehyde: ~190 ppm); methoxy carbon at ~55 ppm .

Synthesis Methodologies and Optimization

Retrosynthetic Strategy

The compound can be dissected into two primary fragments:

  • 4-Formyl-2-methoxy-6-methylbenzoic acid: Synthesized via formylation and methylation of a pre-functionalized benzoic acid.

  • Phenyl ester: Introduced via esterification with phenol under acidic or coupling conditions.

Synthesis of 4-Formyl-2-Methoxy-6-Methylbenzoic Acid

Route 1: Bromination-Hydrolysis Pathway

  • Bromination: Analogous to CN102020587A , bromination of 3-methoxy-4-methylbenzonitrile using N-bromosuccinimide (NBS) yields a dibrominated intermediate.

  • Hydrolysis: Controlled hydrolysis of the brominated intermediate in ethanol with pyridine generates the aldehyde group .

Route 2: Direct Formylation

  • Vilsmeier-Haack Reaction: Treatment of 2-methoxy-6-methylbenzoic acid with DMF and POCl₃ introduces the formyl group at position 4 .

Esterification with Phenol

  • Acid Chloride Intermediate: Conversion of 4-formyl-2-methoxy-6-methylbenzoic acid to its acyl chloride using thionyl chloride .

  • Coupling with Phenol: Reaction of the acyl chloride with phenol in the presence of a base (e.g., pyridine) yields the target ester .

Process Optimization

  • Catalysis: Palladium or platinum catalysts enhance hydrogenation steps in precursor synthesis .

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, dichloroethane) improve reaction homogeneity and yield .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound’s aldehyde and ester groups make it a versatile precursor for:

  • Antimicrobial Agents: Structural analogs demonstrate activity against Gram-positive bacteria .

  • Anticancer Compounds: Aldehyde-containing aromatics exhibit protease inhibition and apoptosis induction .

Materials Science

  • Polymer Modification: Incorporation into epoxy resins or polyesters enhances thermal stability .

  • Ligand Design: Chelation with transition metals (e.g., Pd, Cu) for catalytic applications .

Comparative Analysis with Structural Analogs

CompoundKey FeaturesDistinctive Reactivity
2-Methoxy-4-cyanobenzaldehyde Cyano group at position 4Nitrile hydrolysis to amides/acids
2-Methoxy-6-methylbenzoic acid Carboxylic acid functionalityEsterification and salt formation
VanillinNatural flavorant with similar groupsLimited synthetic versatility

The target compound’s dual electrophilic sites (aldehyde and ester) enable sequential functionalization, surpassing the reactivity of simpler analogs .

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Ensuring correct substituent positioning during formylation and methylation .

  • Stability Issues: Aldehyde group susceptibility to oxidation necessitates inert atmospheres .

Scalability Considerations

  • Cost-Efficiency: Transitioning from lab-scale (e.g., 0.3 mol batches ) to industrial production requires optimizing catalyst recovery and solvent recycling .

Emerging Applications

  • Bioconjugation: Aldehyde-amine Schiff base formation for antibody-drug conjugates .

  • Sustainable Chemistry: Photocatalytic applications using visible light-mediated reactions .

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